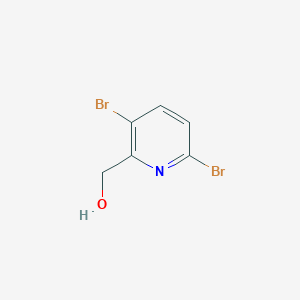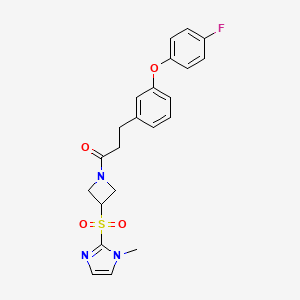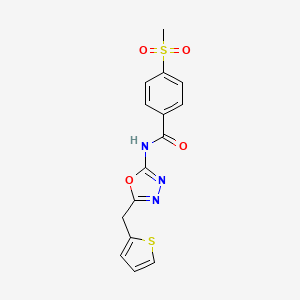![molecular formula C25H23NO6 B2530248 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid CAS No. 2408963-97-1](/img/structure/B2530248.png)
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C25H23NO6 and its molecular weight is 433.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Waste-free Synthesis
One application involves the waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling. This process efficiently creates 8-substituted isocoumarin derivatives and 4-ethenylcarbazoles from 2-amino- and 2-hydroxybenzoic acids, leveraging the compound's properties for innovative synthetic pathways (Shimizu, Hirano, Satoh, & Miura, 2009).
Fluorene-based Probes
Another significant application is in the development of fluorene-based probes for metal-ion sensing, demonstrating high sensitivity and efficiency in two-photon absorption (2PA). These probes, utilizing the fluorene derivative's structure, offer advanced capabilities for detecting Zn2+ ions, contributing to biochemistry and medicine by enabling the study of various biological systems (Belfield, Bondar, Frazer, Morales, Kachkovsky, Mikhailov, Masunov, & Przhonska, 2010).
Solid-phase Synthesis
Research on oligomers derived from amide-linked neuraminic acid analogues also highlights its application in solid-phase synthesis. The study describes the efficient synthesis of oligomers varying in length, facilitated by N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from the compound , showcasing its utility in creating complex molecular structures (Gregar & Gervay-Hague, 2004).
Synthesis of Carboxylic Acid Derivatives
Additionally, the compound is used in the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, demonstrating its role in producing high-yield carboxylic acid derivatives from 3-bromopyruvic acid. This application underscores its value in organic synthesis, providing a pathway to create complex molecules efficiently (Le & Goodnow, 2004).
Bioimaging and Photophysics
Moreover, its derivatives serve as effective components in bioimaging and photophysics. For instance, a water-soluble fluorene derivative was developed for integrin-targeting, which showed high selectivity and efficiency in two-photon fluorescence microscopy imaging of certain cell types, indicating the compound's potential in advanced biological applications (Morales, Luchita, Yanez, Bondar, Przhonska, & Belfield, 2010).
Mechanism of Action
Mode of Action
Compounds with the (9h-fluoren-9-ylmethoxycarbonylamino) group are often used in peptide synthesis . They can act as protecting groups for amino acids during peptide synthesis, preventing unwanted side reactions . The exact interaction of this specific compound with its targets and the resulting changes would need further investigation.
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-30-22-11-10-16(24(27)28)14-23(22)31-13-12-26-25(29)32-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,14,21H,12-13,15H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJACNLGLCNYAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)
![1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2530166.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2530167.png)

![4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2530172.png)





![methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B2530184.png)


![N-[3-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2530188.png)
